4-(Pyridin-3-ylmethyl)piperidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(pyridin-3-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11(3-6-12-7-4-11)8-10-2-1-5-13-9-10/h1-2,5,9,12,14H,3-4,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFNNXIQLNFXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CN=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Pyridin 3 Ylmethyl Piperidin 4 Ol and Its Analogs
Retrosynthetic Analysis and Strategic Disconnections for Complex Piperidinol Architectures
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections. For a molecule like 4-(Pyridin-3-ylmethyl)piperidin-4-ol, key disconnections focus on the formation of the core piperidine (B6355638) ring and the installation of its substituents.
The construction of the piperidine ring is a central challenge. Several retrosynthetic strategies can be envisioned:
Intramolecular Cyclization: A common approach involves disconnecting one or two C-N bonds. A single C-N bond disconnection can lead back to a δ-amino pentanal or δ-amino ketone precursor, which can cyclize to form an imine (Δ¹-Piperideine) intermediate that is subsequently reduced. rsc.org For 4-substituted piperidinols, this strategy often starts from more complex acyclic precursors. Intramolecular cyclization of linear amino-aldehydes or amino-alkenes represents a powerful route to the piperidine core. nih.govorganic-chemistry.org
Annulation Reactions: These strategies build the ring from two or more components. A [5+1] annulation, for instance, could involve the reaction of a five-carbon chain with an amine. nih.gov Aza-Diels-Alder or [4+2] cycloaddition reactions, where an aza-diene reacts with a dienophile, provide another powerful route to functionalized piperidines. researchgate.netacs.org
Pyridine (B92270) Reduction: The most direct, though often challenging in terms of selectivity, is the hydrogenation of a correspondingly substituted pyridine ring. nih.govnih.gov This method is widely used industrially for producing piperidine itself. nih.govdtic.mil Achieving selective reduction of the pyridine ring without affecting other functional groups, or controlling stereochemistry in multi-substituted cases, often requires specialized catalysts, such as those based on rhodium, ruthenium, or iridium. nih.gov
Dieckmann Condensation: For 4-piperidone (B1582916) structures, which are direct precursors to 4-piperidinols, a classical disconnection involves breaking the C2-C3 and C4-C5 bonds. This leads back to an N-substituted bis(β-propionyl)amine derivative, which can undergo an intramolecular Dieckmann condensation to form the 4-piperidone ring. dtic.mil
The carbon-carbon bond connecting the piperidine C4 carbon to the pyridinylmethyl group is a key disconnection point. This suggests two primary forward-synthetic approaches:
Nucleophilic Addition to a 4-Piperidone: This is a highly convergent strategy. The retrosynthetic disconnection of the C4-C(sp³) bond leads to a 4-piperidone precursor and a pyridin-3-ylmethyl organometallic reagent (e.g., Grignard or organolithium). In the forward synthesis, the organometallic species attacks the carbonyl group of the 4-piperidone to form the tertiary alcohol of the target molecule. The synthesis of various 4-substituted piperidin-4-ol derivatives has been successfully achieved using Grignard reagents on 4-piperidone substrates. researchgate.net
Building the Piperidine Ring with the Moiety Attached: An alternative strategy involves starting with a precursor that already contains the pyridinylmethyl group. For example, a multi-component reaction could assemble the piperidine ring around a central component that includes the required pyridinylmethyl fragment.
Development of Novel Reagents and Catalytic Systems
Modern synthetic chemistry relies heavily on the development of new reagents and catalysts to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of piperidines has greatly benefited from advances in transition metal catalysis. nih.gov
Transition metals like palladium, copper, rhodium, nickel, and gold are instrumental in forming the C-N and C-C bonds necessary for constructing complex heterocyclic systems. nih.govbeilstein-journals.org These catalysts enable reactions under milder conditions and with greater control than classical methods.
Palladium catalysis is exceptionally versatile for the synthesis of nitrogen heterocycles. acs.org
Allylic Amination: Palladium-catalyzed asymmetric allylic amination (AAA) is a powerful method for constructing chiral amines and heterocycles. acs.orgtdx.cat This reaction typically involves the reaction of an allylic substrate (like a carbonate or acetate) with an amine nucleophile. The mechanism proceeds via a π-allylpalladium intermediate. Intramolecular versions of this reaction are particularly effective for ring formation, providing access to substituted pyrrolidines and piperidines. rsc.org The development of chiral ligands allows for high enantioselectivity in these transformations. acs.orgnih.gov
Reductive Cyclization and Annulation: Palladium catalysts can promote the cyclization of substrates containing both an amine (or a precursor like an azide (B81097) or N-tosylhydrazone) and an alkene or alkyne. rsc.orgresearchgate.net For example, a palladium-catalyzed [4+2] cycloaddition of amido-tethered allylic carbonates can produce piperidine derivatives under mild conditions. rsc.org Similarly, the coupling of vinyl iodides with N-tosylhydrazones in the presence of a palladium catalyst can lead to chiral piperidines through a carbenylative amination process. rsc.org
Copper is an earth-abundant and cost-effective metal that catalyzes a diverse range of reactions. beilstein-journals.org Its use in the synthesis of both pyridine and piperidine rings is well-established.
Piperidine Synthesis via C-H Amination: Copper complexes are highly effective in catalyzing intramolecular C(sp³)–H amination reactions to form saturated heterocycles. nih.govacs.org This approach often utilizes N-haloamide precursors, where a copper catalyst facilitates the C-H activation and subsequent C-N bond formation to yield pyrrolidines and piperidines. nih.govacs.orgresearchgate.net Mechanistic studies suggest a catalytic cycle that can involve Cu(I), Cu(II), and even Cu(III) oxidation states. nih.gov
Pyridine Synthesis: Copper catalysis is also prominent in the synthesis of substituted pyridines, which can serve as precursors for the pyridinylmethyl moiety. Methods include the condensation of oximes and α,β-unsaturated imines nih.gov, the oxidative coupling of oxime acetates with various partners acs.org, and the annulation of cyclic ketones with propargylamine. acs.org These reactions benefit from mild conditions and the low cost of the copper catalyst. acs.orgacs.org
Data Tables
Table 1: Selected Transition Metal-Catalyzed Reactions for Piperidine and Pyridine Synthesis
| Catalyst System | Reaction Type | Substrates | Product Type | Ref. |
| Palladium | ||||
| Pd(0) / Chiral Ligand | Asymmetric Allylic Amination (AAA) | Allylic carbonates/acetates, Amines | Chiral Piperidines | acs.orgtdx.cat |
| Pd(DMSO)₂(TFA)₂ | Wacker-type Aerobic Oxidative Cyclization | Alkenyl amines | Piperidines, Morpholines | organic-chemistry.org |
| Pd(0) / GF-Phos | Asymmetric Carbenylative Amination | (E)-vinyl iodides, N-tosylhydrazones | Chiral Piperidines | rsc.org |
| Copper | ||||
| [TpˣCuL] Complexes | Intramolecular C-H Amination | N-fluoride amides | Piperidines, Pyrrolidines | nih.govacs.org |
| CuCl₂ | Oxidative Annulation | Cyclic ketones, Propargylamine | Fused Pyridines | acs.org |
| Cu(OAc)₂ | Oxidative Coupling | Oxime acetates, Toluene derivatives | Polysubstituted Pyridines | acs.org |
| Rhodium | ||||
| Rh(III) Complex | N-Annulation | Allyl amines, Alkynes | Substituted Pyridines | nih.gov |
| Rh-Catalyst / Chiral Amine | Asymmetric Reductive Transamination | Pyridinium (B92312) salts | Chiral Piperidines | researchgate.net |
Transition Metal-Catalyzed Coupling Reactions in Pyridine and Piperidine Synthesis
Ruthenium and Cobalt Catalysis in Heterocycle Synthesis
Transition metal catalysis is a cornerstone in the synthesis of nitrogen-containing heterocycles. Ruthenium and cobalt, in particular, offer unique catalytic cycles for the formation of pyridine and piperidine rings.
Ruthenium Catalysis: Ruthenium catalysts are highly versatile for constructing N-heterocycles through various mechanisms, including metathesis and domino reactions. nih.govresearchgate.net A notable atom-economical approach involves the ruthenium-catalyzed domino redox isomerization and cyclization of aminopropargyl alcohols. nih.govnih.gov This method provides a direct route to functionalized nitrogen heterocycles from readily available linear precursors. nih.gov The process is valued for its broad substrate scope and tolerance of different functional groups. nih.gov Ruthenium-catalyzed tandem sequences, such as ring-closing metathesis followed by isomerization and N-acyliminium cyclization, can generate complex heterocycles in a single operation without isolating intermediates. tib.eu Furthermore, ruthenium hydride species, generated in situ, have been shown to catalyze olefin metathesis and double-bond isomerization sequences, leading to substituted tetrahydropyrans, which are structurally related to piperidines. tandfonline.com
Cobalt Catalysis: Cobalt catalysts are particularly effective in the [2+2+2] cycloaddition reactions of alkynes and nitriles to form substituted pyridines. acs.org This methodology has been explored for decades and allows for the creation of 2,4,6- or 2,5,6-substituted pyridines. acs.org While this method can produce regioisomers, the use of specific ligands and catalyst systems can control the selectivity. rsc.org For instance, cobalt(I) catalysts generated in situ from stable cobalt(III) precursors can mediate the cycloaddition under mild conditions. rsc.org Recent advancements include the cobalt-catalyzed double hydroboration of pyridines, which yields tetrahydropyridine (B1245486) derivatives that are versatile intermediates for further functionalization. rsc.orgnih.gov This method demonstrates high activity and regiocontrol, providing access to N-heterocyclic allylic boronates from commercial pyridines. rsc.orgnih.gov
| Catalyst System | Reaction Type | Application/Product | Key Features |
| Ruthenium-based | Domino redox isomerization/cyclization | Synthesis of N-heterocycles | Atom-economical, broad scope nih.govnih.gov |
| Ruthenium-based | Tandem RCM/Isomerization/Cyclization | Synthesis of complex heterocycles | One-pot synthesis, high complexity tib.eu |
| Cobalt-based | [2+2+2] Cycloaddition | Synthesis of substituted pyridines | Forms 2,4,6- or 2,5,6-isomers acs.org |
| Cobalt-based | Double hydroboration | Synthesis of tetrahydropyridine derivatives | High regiocontrol, versatile intermediates rsc.orgnih.gov |
Organocatalytic and Biocatalytic Approaches for Stereocontrol
Achieving stereocontrol in the synthesis of piperidine derivatives is critical. Organocatalysis and biocatalysis have emerged as powerful tools to create chiral piperidines with high enantioselectivity. nih.gov
These fields offer sustainable and efficient alternatives to traditional metal-based catalysis. Hybrid approaches that combine biocatalysis with organocatalysis are particularly promising for developing cascade reactions that build molecular complexity in a controlled manner. nih.govresearchgate.net For example, a proline-catalyzed sequential α-aminoxylation/α-amination reaction has been used in the efficient synthesis of substituted piperidine alkaloids. rsc.org
Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations. For the synthesis of chiral piperidinols, enzymes such as reductases, oxidases, and hydroxylases are particularly relevant. chemistryviews.orgnih.gov
Enzyme-mediated processes can be integrated into one-pot cascade reactions to produce stereo-enriched piperidines. nih.gov A chemo-enzymatic approach combining an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into well-defined 3- and 3,4-substituted piperidines. nih.gov Another strategy involves a hybrid bio-organocatalytic cascade where a transaminase generates a reactive imine intermediate, which then participates in a Mannich reaction to form 2-substituted piperidines. nih.gov The combination of enzymes like carboxylic acid reductase (CAR), ω-transaminase (ω-TA), and imine reductase (IRED) allows for the synthesis of enantiomerically pure piperidines from keto acid or keto aldehyde starting materials in a single pot. researchgate.net
| Enzymatic Approach | Key Enzymes | Transformation | Product |
| Chemo-enzymatic Dearomatization | Amine Oxidase, Ene-Imine Reductase | Stereoselective cascade | Chiral 3- and 3,4-substituted piperidines nih.gov |
| Hybrid Bio-organocatalytic Cascade | Transaminase | Generation of imine for Mannich reaction | 2-Substituted piperidines nih.gov |
| Multi-enzymatic Cascade | CAR, ω-TA, IRED | One-pot synthesis from keto acids | Enantiopure substituted piperidines researchgate.net |
When enzymatic or organocatalytic methods are not suitable, chiral auxiliaries provide a reliable method for inducing stereoselectivity. numberanalytics.com A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. numberanalytics.com
Carbohydrate-based chiral auxiliaries, such as D-arabinopyranosylamine, have been successfully used in the diastereoselective synthesis of piperidine derivatives. researchgate.net These auxiliaries guide the formation of specific stereoisomers through domino Mannich-Michael reactions. researchgate.net Another widely used strategy is the Ellman N-sulfinyl imine method, where a condensation reaction between an aldehyde and (R)-2-methylpropane-2-sulfinamide creates a chiral imine that directs subsequent nucleophilic additions. usm.edu After the desired stereocenter is set, the auxiliary can be removed. The use of chiral ligands in transition metal catalysis is another powerful approach, where the ligand creates a chiral environment around the metal center, influencing the stereoselectivity of the reaction. nih.gov
Stereoselective Synthesis of this compound and its Chiral Derivatives
The creation of the specific 4-substituted piperidin-4-ol structure with precise stereocontrol is a significant synthetic challenge. This requires methods that can form the piperidine ring while simultaneously controlling the stereochemistry at the C4 position and potentially other centers.
Enantioselective Approaches to Piperidinol Formation
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For piperidinols, this often involves asymmetric cyclization or functionalization reactions. A one-pot synthesis of piperidin-4-ols has been developed using a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, which shows excellent diastereoselectivity. nih.gov By starting with chiral amines derived from chiral sulfinyl imines, this method can be adapted for enantioselective synthesis. nih.gov
Other approaches include the rhodium-catalyzed asymmetric carbometalation of dihydropyridines to generate 3-substituted tetrahydropyridines with high enantioselectivity, which can then be converted to chiral piperidines. nih.gov Chiral phosphoric acid catalysis has also been employed for the enantioselective intramolecular cyclization of unsaturated acetals to yield functionalized chiral piperidines. umich.edu
Diastereoselective Strategies (e.g., Aza-Prins Cyclization, Reductive Cyclization)
Diastereoselective strategies are crucial for synthesizing molecules with multiple stereocenters, like derivatives of this compound.
Aza-Prins Cyclization: The aza-Prins cyclization is a powerful reaction for constructing the piperidine ring. It typically involves the reaction of a homoallylic amine with an aldehyde, leading to 2,4-disubstituted piperidines, often with high trans-diastereoselectivity. thieme-connect.com The reaction proceeds through an iminium intermediate that undergoes a 6-endo-trig cyclization. nih.govresearchgate.net This method is versatile and tolerates a wide range of functional groups. thieme-connect.com Variations of this reaction have been developed using different catalysts, including Lewis and Brønsted acids, to control the reaction outcome. thieme-connect.com Tandem aza-Prins-Ritter reactions have also been used to synthesize functionalized piperidine derivatives. rsc.org
Reductive Cyclization: Reductive cyclization offers another route to the piperidine skeleton. This can involve the cyclization of amino acetals prepared via a nitro-Mannich reaction, where the initial diastereoselective Mannich reaction sets the stereochemistry that is preserved during the subsequent cyclization. nih.govmdpi.com Electroreductive cyclization of an imine with a terminal dihaloalkane is another method that can produce piperidine derivatives efficiently. nih.govbeilstein-journals.org More recently, catalytic reductive cyclization of dioximes has been developed as a stereoselective route to substituted piperazines, a strategy that could be adapted for piperidines. mdpi.com
| Diastereoselective Strategy | Key Reaction | Typical Product | Mechanistic Feature |
| Aza-Prins Cyclization | Coupling of homoallylic amine and aldehyde | trans-2,4-Disubstituted piperidines thieme-connect.com | 6-endo-trig cyclization of an iminium ion nih.govresearchgate.net |
| Reductive Cyclization | Cyclization of amino acetals | Stereocontrolled piperidines | Stereochemistry set by initial Mannich reaction nih.govmdpi.com |
| Electroreductive Cyclization | Reaction of imine with dihaloalkane | Piperidine derivatives | Cathodic reduction and intramolecular substitution nih.govbeilstein-journals.org |
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into the synthesis of piperidine-containing compounds aims to reduce the environmental footprint of chemical manufacturing. unibo.itnih.gov This involves inventing novel reactions that maximize the incorporation of starting materials into the final product, minimizing waste, and utilizing less hazardous solvents. nih.govjk-sci.com For fine chemical and pharmaceutical production, where the E-factor (kilograms of waste per kilogram of product) can be substantial, these principles are especially critical. nih.gov
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated the feasibility of synthesizing piperidine derivatives under solvent-free conditions or in aqueous media. ajchem-a.comnih.gov For instance, one-pot multicomponent reactions (MCRs) for creating functionalized piperidines can be conducted at room temperature in ethanol (B145695) or even water, simplifying the process and reducing environmental impact. bas.bg Similarly, microwave-assisted cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium provides a simple and efficient route to nitrogen-containing heterocycles like piperidine. organic-chemistry.org
The use of deep eutectic solvents (DES), such as a mixture of glucose and urea, has also emerged as a green alternative for synthesizing piperidin-4-one derivatives. researchgate.net These solvents are inexpensive, environmentally benign, and can lead to excellent product yields. researchgate.net A study reported the synthesis of various piperidin-4-one derivatives with yields ranging from 68% to 82% using a glucose-urea DES. researchgate.net
Table 1: Examples of Green Solvents in Piperidine Synthesis
| Reaction Type | Green Solvent/Condition | Key Advantages | Yield | Reference |
|---|---|---|---|---|
| Multicomponent Synthesis of Piperidones | Solvent-Free | Reduced waste, operational simplicity | Good | nih.gov |
| Cyclocondensation | Aqueous NaOH | Avoids organic solvents, simple work-up | High | organic-chemistry.org |
| Multicomponent Synthesis of Piperidines | Ethanol/Water | Mild conditions, energy efficiency | Up to 87% | bas.bg |
| Synthesis of Piperidin-4-ones | Glucose-Urea (DES) | Environmentally safe, inexpensive | 68-82% | researchgate.net |
Atom economy, a concept developed by Barry Trost, is a central pillar of green chemistry that focuses on maximizing the incorporation of atoms from reactants into the final product. nih.govrsc.org Multi-component reactions (MCRs) are exemplary in this regard, as they construct complex molecules from three or more starting materials in a single step, often with only water or other small molecules as by-products. rsc.orgspringerprofessional.de This approach significantly reduces the number of synthetic steps and waste generation compared to traditional linear syntheses. rsc.org
The Hantzsch-type synthesis of pyridines, a classic MCR, and related condensation reactions are widely used to produce a variety of functionalized pyridines, which are precursors to piperidines. acsgcipr.org These reactions generally have good atom economy. acsgcipr.org MCRs are particularly valuable for building libraries of compounds for drug discovery. springerprofessional.de The synthesis of functionalized piperidines via MCRs using various catalysts has been shown to be an efficient and environmentally friendly alternative to multi-step methods. bas.bg Such reactions have high atom economy and often proceed under mild conditions, minimizing energy consumption and by-product formation. bas.bgrsc.org
Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of heterocyclic compounds. springerprofessional.denih.gov These benefits include superior control over reaction parameters like temperature and mixing, enhanced safety, improved efficiency, and greater scalability. nih.govchim.itmt.com This technology is increasingly being adopted by the pharmaceutical industry for the manufacture of active pharmaceutical ingredients (APIs). mt.comnih.gov
Continuous flow reactors allow for precise control over reaction variables, which facilitates rapid optimization. mt.comnih.gov Parameters such as residence time, temperature, pressure, and reagent stoichiometry can be fine-tuned to maximize yield and minimize impurities. mt.comucla.edu The use of in-line analytical tools, such as IR spectroscopy or NMR, enables real-time monitoring and feedback, further accelerating the optimization process. nih.govnih.gov
For example, a self-optimizing continuous-flow reactor has been used for light-promoted cycloaddition reactions, where an algorithm determined the optimal conditions within just 25 experiments. nih.gov In another case, Bayesian optimization was employed to simultaneously improve both reaction yield and production rate for the synthesis of a pyridinium salt under flow conditions. ucla.edu This level of control is difficult to achieve in traditional batch reactors, especially for highly exothermic or fast reactions. springerprofessional.de
Table 2: Comparison of Batch vs. Flow Synthesis for Heterocycles
| Feature | Batch Synthesis | Flow Synthesis | Reference |
|---|---|---|---|
| Heat Transfer | Limited, risk of hotspots | Excellent, high surface-to-volume ratio | nih.gov |
| Mass Transfer | Often diffusion-limited | Enhanced, efficient mixing | nih.govchim.it |
| Safety | Higher risk with hazardous reagents/exothermic reactions | Inherently safer, small reaction volumes | springerprofessional.demt.com |
| Scalability | Challenging, often requires re-optimization | Straightforward (sizing up or numbering up) | nih.gov |
| Optimization | Time- and material-intensive | Rapid, automated, less material required | mt.comnih.gov |
| Reproducibility | Can be variable | High, due to precise parameter control | nih.gov |
One of the most significant advantages of flow chemistry is the streamlined transition from laboratory-scale synthesis to large-scale production. nih.govnih.gov Scaling up a flow process can be achieved by either increasing the size of the reactor ("sizing up") or by running multiple reactors in parallel ("numbering up"), often without the need for extensive re-optimization. nih.gov This contrasts sharply with batch processes, where scaling up can introduce new challenges related to heat transfer and mixing. springerprofessional.de
Continuous flow processes have demonstrated the ability to significantly enhance efficiency. For example, a telescoped multi-step flow procedure for synthesizing 3-thio-1,2,4-triazoles allowed for the production of 3.5 grams per hour with a 93% yield, greatly reducing the time compared to batch methods by using super-heated solvents safely. chim.it Similarly, a practical continuous flow reaction for producing enantioenriched α-substituted piperidines was developed, showcasing its utility for the efficient synthesis of a drug precursor on scale. organic-chemistry.org The catalyst-free photolysis of certain reactive precursors in continuous flow has also been shown to improve safety, sustainability, and scalability compared to batch reactions. rsc.org
Exploration of Novel Cyclization and Ring-Forming Strategies
The construction of the piperidine ring is a critical step in the synthesis of this compound and its analogs. Research continues to uncover novel and more efficient cyclization strategies. nih.govsemanticscholar.org These methods often aim to improve stereoselectivity and regioselectivity, which are crucial challenges in piperidine synthesis. nih.gov
Key strategies for piperidine ring formation include:
Intramolecular Cyclization : This is a common approach where a linear precursor containing a nitrogen source (like an amine) and other reactive groups is induced to form a ring. nih.gov Recent advances include gold-catalyzed oxidative amination of unactivated alkenes and palladium-catalyzed enantioselective aza-Heck cyclizations. nih.gov
Reductive Amination : This method involves the cyclization of dicarbonyl compounds or their precursors with an amine, followed by reduction. It is a robust strategy for forming the piperidine ring. semanticscholar.org
Imino-Diels-Alder Reactions : This cycloaddition reaction provides a powerful way to construct substituted piperidine rings with high stereocontrol. bas.bg
Radical-Mediated Cyclization : New methods using radical chemistry, such as cobalt(II)-catalyzed intramolecular cyclization of amino-aldehydes, have been developed for synthesizing various piperidines. nih.gov
Ring-Closing Metathesis (RCM) : RCM has become a valuable tool for forming cyclic structures, including piperidines, from acyclic diene precursors. semanticscholar.org
A notable atypical strategy involves the intramolecular cyclization of β-lactams with an alkene residue, which proceeds via a 6-endo cyclization pathway to form the piperidine ring, contrary to Baldwin's rules. nih.gov Another innovative approach uses an oxaziridine-mediated amination of C-H bonds to construct piperidine structures. acs.org These diverse strategies provide chemists with a versatile toolkit for accessing complex piperidine-based molecules. semanticscholar.org
Intramolecular Cyclizations (e.g., Radical, Electrophilic, Hydroamination)
Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, wherein a linear precursor containing a nitrogen atom and a reactive functional group cyclizes to form the six-membered heterocycle. mdpi.comresearchgate.net This approach offers excellent control over regioselectivity and stereoselectivity. Key methods include radical, electrophilic, and hydroamination cyclizations, each utilizing different activation strategies to initiate ring closure. mdpi.comnih.gov
Radical Cyclizations: Radical cyclizations involve the generation of a radical species that subsequently attacks an unsaturated bond within the same molecule to form the piperidine ring. rsc.org These reactions are known for their ability to form C-C or C-N bonds under mild conditions and their tolerance of various functional groups. nih.gov For instance, a novel approach to 2,4,5-trisubstituted piperidines involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. acs.org Another method uses a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes, effectively producing various piperidine derivatives. ajchem-a.comnih.gov Similarly, α-aminoalkyl radicals can be cyclized onto unactivated double bonds to prepare polysubstituted piperidines. rsc.org
Electrophilic Cyclizations: In electrophilic cyclizations, an electrophile activates a double or triple bond, which is then attacked by an internal nucleophile, typically the nitrogen atom of an amine or a protected derivative. mdpi.com This process is highly effective for synthesizing substituted piperidines. For example, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes, where an iodine(III) oxidizing agent facilitates the difunctionalization of the double bond and the simultaneous formation of the N-heterocycle. nih.gov Another strategy involves the anodic C-H bond activation through electrolysis, where a radical cation is formed, leading to a benzyl (B1604629) cation that reacts with a tosylamide to yield the heterocycle. mdpi.com
Hydroamination: Intramolecular hydroamination involves the direct addition of an N-H bond across an unsaturated carbon-carbon bond (alkene or alkyne). nih.govorganic-chemistry.org This atom-economical method is catalyzed by various transition metals, including rhodium, palladium, and gold. organic-chemistry.org For example, a rhodium-catalyzed intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes produces 3-arylpiperidines in high yields. organic-chemistry.org Gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates is also an effective route to vinyl piperidines. organic-chemistry.org Furthermore, palladium-catalyzed intramolecular hydroamination can proceed at room temperature and tolerates acid-sensitive functional groups. organic-chemistry.org
| Cyclization Type | Catalyst/Initiator | Substrate Type | Key Features | Reference |
|---|---|---|---|---|
| Radical Cyclization | Triethylborane | 1,6-enynes | Proceeds via a complex radical cascade to form polysubstituted alkylidene piperidines. nih.gov | nih.gov |
| Radical Cyclization | Cobalt(II) Complex | Linear amino-aldehydes | Effective for producing various piperidines, though a competitive 1,5-H-transfer can occur. ajchem-a.comnih.gov | ajchem-a.comnih.gov |
| Electrophilic Cyclization | Gold(I) Complex / Iodine(III) Oxidant | Non-activated alkenes | Achieves oxidative amination, forming the piperidine ring and introducing an O-substituent simultaneously. nih.gov | nih.gov |
| Electrophilic Cyclization | Anodic Oxidation (Electrolysis) | Linear amines with aromatic groups | Involves a single electron transfer to form a radical cation, leading to cyclization. mdpi.com | mdpi.com |
| Hydroamination | [Rh(COD)(DPPB)]BF₄ | 1-(3-aminopropyl)vinylarenes | Results in anti-Markovnikov addition to form 3-arylpiperidines in high yield. organic-chemistry.org | organic-chemistry.org |
| Hydroamination | Pd(DMSO)₂(TFA)₂ | Unactivated alkenes | Mild, room-temperature reaction that tolerates acid-sensitive functional groups. organic-chemistry.org | organic-chemistry.org |
Multicomponent Reactions for Piperidine Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. acs.org MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules from simple precursors. ajchem-a.comacs.org They are particularly well-suited for constructing complex piperidine scaffolds. nih.gov
Several MCRs have been developed for the synthesis of functionalized piperidones, which are valuable intermediates for piperidine analogs. acs.org One notable example is a four-component reaction that combines an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile to create polysubstituted piperidones. thieme-connect.com This approach streamlines the synthesis by combining the formation of the intermediate diene and its subsequent cycloaddition into a single step. thieme-connect.com
Another innovative strategy is a tandem aza[4+2]cycloaddition/allylboration multicomponent reaction. acs.org A four-component variant of this method was developed, reacting 3-boronoacrolein, a hydrazine, a maleimide, and a second aldehyde. acs.org This process avoids the need to pre-form the azabutadiene component, saving significant time and effort in the preparation of polysubstituted piperidine libraries. acs.org
A one-pot, four-component condensation for synthesizing highly substituted piperid-4-ones involves the reaction of diketene, a tosyl imine, an aldehyde, and methanol (B129727) in the presence of titanium tetrachloride. acs.org This method produces 2,6-disubstituted piperid-4-ones in good yields, which can then be converted to a single diastereomer. acs.org Furthermore, a novel and convenient one-pot synthesis of trimethyl 3,5,5-piperidonetricarboxylate has been achieved using dimethyl malonate and formaldehyde (B43269) O-benzyl oxime, co-catalyzed by Yb(OTf)₃ and AgOTf. tandfonline.com
| Reaction Name/Type | Number of Components | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Diels-Alder Based MCR | Four | Aldehyde, ammonia equivalent, acyl chloride, dienophile | Not specified | Polysubstituted piperidones | acs.orgthieme-connect.com |
| Tandem Aza[4+2]cycloaddition/ Allylboration | Four | 3-Boronoacrolein, hydrazine, maleimide, aldehyde | Solution-phase parallel synthesis | Polysubstituted piperidines | acs.org |
| One-Pot Condensation | Four | Diketene, tosyl imine, aldehyde, methanol | TiCl₄ | 2,6-Disubstituted piperid-4-ones | acs.org |
| Domino Reaction | Three | Dimethyl malonate, formaldehyde O-benzyl oxime | Yb(OTf)₃ / AgOTf | Trimethyl 3,5,5-piperidonetricarboxylate | tandfonline.com |
| Pseudo-Four-Component Reaction | Three | Aldehydes, 2,7-naphthalenediol, ammonium (B1175870) carboxylates | Choline (B1196258) chloride/urea | N-acylated and non-acylated piperidines | ajchem-a.com |
Chemical Reactivity and Mechanistic Studies of 4 Pyridin 3 Ylmethyl Piperidin 4 Ol
Fundamental Transformations of the Piperidin-4-ol Moiety
The piperidin-4-ol core of the molecule presents multiple sites for chemical reactions, including the tertiary alcohol, the piperidine (B6355638) nitrogen, and the saturated carbon framework.
Reactions at the Tertiary Hydroxyl Group
The tertiary hydroxyl group is a key functional handle for further molecular elaboration. Its reactivity is characteristic of tertiary alcohols, primarily involving substitution reactions where the hydroxyl group is converted into a better leaving group.
Substitution Reactions: Direct displacement of the hydroxyl group is challenging due to it being a poor leaving group. Therefore, it is typically activated by protonation under acidic conditions. For instance, tertiary alcohols can react with concentrated hydrogen halides, such as hydrochloric acid, at room temperature to form the corresponding alkyl halides. libretexts.org This reaction proceeds via an SN1 mechanism, involving the formation of a stable tertiary carbocation intermediate at the C4 position of the piperidine ring after protonation of the hydroxyl group and subsequent loss of a water molecule.
A variety of reagents can be employed for this transformation, each with specific applications.
| Reagent | Product | Reaction Type | Notes |
| Concentrated HCl | 4-Chloro-4-(pyridin-3-ylmethyl)piperidine | SN1 Substitution | Reaction is typically rapid for tertiary alcohols. libretexts.org |
| PBr3 / SOBr2 | 4-Bromo-4-(pyridin-3-ylmethyl)piperidine | SNi / SN2 | Provides an alternative to using hydrobromic acid. |
| Dehydrating Acids (e.g., H2SO4) | Tetrahydropyridine (B1245486) derivative | E1 Elimination | Leads to the formation of an endocyclic or exocyclic double bond. |
Oxidative and Reductive Transformations of the Piperidine Ring
The saturated piperidine ring is generally robust but can be susceptible to oxidation, particularly at the carbon alpha to the nitrogen atom. Reductive processes typically focus on the pyridine (B92270) moiety, as the piperidine ring is already fully saturated.
Oxidative Reactions: The oxidation of the piperidine ring can lead to various products, including piperidones (lactams) or ring-opened compounds. The presence of the N-H group makes the ring susceptible to oxidation. For example, the oxidation of N-acyl piperidines with reagents like iron(II)-hydrogen peroxide or iron complexes with molecular oxygen can yield the corresponding piperidin-2-ones. researchgate.net Other oxidative systems involving hypervalent iodine reagents have been shown to functionalize the α-carbon of N-protected piperidines, leading to the formation of N-acyliminium ions which can be trapped by nucleophiles. nih.gov In some cases, severe oxidation can lead to the cleavage of the piperidine ring. researchgate.net
Functionalization of the Piperidine Nitrogen (e.g., N-Alkylation, N-Acylation)
The secondary amine in the piperidine ring is a nucleophilic center and readily undergoes functionalization.
N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid formed during the reaction. researchgate.net The reaction proceeds via nucleophilic substitution. The use of a base like potassium carbonate or a non-nucleophilic amine like diisopropylethylamine (DIPEA) is common. researchgate.net Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another powerful method for N-alkylation.
| Alkylating Agent | Base/Conditions | Product Type |
| Methyl Iodide | K2CO3, DMF | N-Methylated piperidine |
| Benzyl (B1604629) Bromide | DIPEA, CH3CN | N-Benzylated piperidine |
| Aldehyde/Ketone | NaBH(OAc)3 | N-Substituted Alkyl Piperidine |
Studies on the stereochemistry of N-alkylation in substituted piperidines have shown that the direction of attack can be influenced by the existing substituents on the ring, potentially leading to a mixture of diastereomers if a new stereocenter is formed. acs.orgresearchgate.net
N-Acylation: The piperidine nitrogen can be easily acylated using acyl chlorides or acid anhydrides, often in the presence of a base like pyridine or triethylamine, or under Schotten-Baumann conditions. nih.gov This reaction results in the formation of a stable amide, such as an N-acylpiperidine. nih.govacs.org For example, reaction with acetyl chloride would yield 1-acetyl-4-(pyridin-3-ylmethyl)piperidin-4-ol. This functionalization is often used to modify the electronic properties of the nitrogen or to serve as a protecting group.
Reactivity of the Pyridine Ring System
The pyridine ring in 4-(Pyridin-3-ylmethyl)piperidin-4-ol is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic nature governs its reactivity towards both electrophiles and nucleophiles.
Electrophilic and Nucleophilic Aromatic Substitutions on Pyridine
Electrophilic Aromatic Substitution (EAS): Pyridine is significantly less reactive towards electrophiles than benzene. The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion which is even more deactivated. When substitution does occur, it preferentially happens at the C-3 (meta) position. atlas.orgquora.comquora.comresearchgate.net This is because attack at the C-2 or C-4 positions would lead to a resonance-stabilized intermediate where the positive charge is placed on the highly electronegative nitrogen atom, which is highly unfavorable. quora.comrsc.org For the 3-substituted pyridine moiety in the target compound, further electrophilic substitution would be directed by both the existing substituent and the deactivating effect of the ring nitrogen.
Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, a reaction that is difficult for benzene. Nucleophilic substitution occurs preferentially at the C-2 (ortho) and C-4 (para) positions relative to the nitrogen atom. stackexchange.comquora.comyoutube.comvaia.com This regioselectivity is due to the ability of the electronegative nitrogen to stabilize the negative charge in the intermediate Meisenheimer-like complex. stackexchange.comquora.com In the famous Chichibabin reaction, pyridine itself can react with sodium amide to yield 2-aminopyridine, demonstrating this reactivity. youtube.com For a 3-substituted pyridine, nucleophilic attack is less common unless there is a good leaving group at an activated position or the reaction proceeds through an alternative mechanism.
| Position of Attack | Reactivity | Rationale |
| C-2, C-4 (ortho, para) | Favored for Nucleophilic Substitution | Negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com |
| C-3 (meta) | Favored for Electrophilic Substitution | Avoids placing a positive charge on the nitrogen atom in the cationic intermediate. atlas.orgquora.com |
Heteroaromatic Dearomatization and Re-aromatization Studies
Recent advances in synthetic methodology have focused on the dearomatization of pyridines as a strategy to access highly functionalized piperidine and dihydropyridine (B1217469) scaffolds. mdpi.comnih.gov These strategies often require activation of the pyridine ring.
Dearomatization: Activation is typically achieved by N-alkylation or N-acylation to form a pyridinium salt, which is significantly more electrophilic and susceptible to nucleophilic attack. mdpi.commdpi.com The addition of nucleophiles (e.g., organometallics, enolates) to these activated pyridinium salts leads to dihydropyridine products. mdpi.com Catalytic methods, employing transition metals like copper, rhodium, or ruthenium, have been developed for the asymmetric dearomatization of pyridines, allowing for the stereocontrolled synthesis of complex piperidines. nih.govmdpi.comacs.org For instance, copper-hydride catalyzed protocols can achieve C-C bond-forming dearomatization of pyridines with olefins. acs.org
Re-aromatization: The dihydropyridine intermediates formed via dearomatization can be unstable and may spontaneously re-aromatize. This dearomatization-rearomatization sequence can be exploited as a powerful tool for the net functionalization of the pyridine ring in positions that are not accessible through classical EAS or NAS reactions. researchgate.net By choosing an appropriate nucleophile and subsequent elimination/oxidation conditions, a substituent can be formally introduced onto the pyridine ring.
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms for compounds like this compound relies on a combination of advanced analytical and computational techniques. These methods provide insights into the transient species, energy profiles, and the sequence of bond-breaking and bond-forming events that occur during a chemical transformation.
The direct observation of reaction intermediates is crucial for confirming a proposed mechanistic pathway. For reactions involving piperidine derivatives, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy are invaluable. For instance, in reactions involving the tertiary alcohol, such as dehydration or substitution, monitoring the disappearance of the characteristic O-H stretch in the IR spectrum or the shift of adjacent proton and carbon signals in the NMR spectrum can provide real-time kinetic data.
In the context of reactions catalyzed by transition metals, which often involve the pyridine nitrogen, in situ spectroscopy can help identify coordination complexes. For example, the interaction of a Lewis acid with the pyridine nitrogen would induce noticeable shifts in the 1H and 13C NMR spectra of the pyridine ring protons and carbons. While specific data for this compound is not available, studies on related systems demonstrate the power of these techniques. For example, the ring-opening mechanism of epoxides in the presence of tertiary amines and alcohols has been successfully studied using NMR spectroscopy to identify the roles of different species in the reaction mixture. dntb.gov.uarsc.org
Table 1: Spectroscopic Techniques for Mechanistic Studies of Related Piperidine Derivatives
| Spectroscopic Method | Information Gained on Analogous Systems | Potential Application to this compound |
| 1H & 13C NMR | Monitoring conversion, identifying intermediates and products in reactions of piperidin-4-ones. researchgate.net | Tracking reactions at the tertiary alcohol or derivatization of the piperidine nitrogen. |
| FT-IR Spectroscopy | Observing changes in functional groups, such as the disappearance of hydroxyl or carbonyl stretches. | Monitoring dehydration of the tertiary alcohol or acylation of the piperidine nitrogen. |
| Mass Spectrometry | Identifying reaction intermediates and products in complex mixtures, as seen in iron-catalyzed cross-coupling reactions. acs.org | Characterizing intermediates in substitution or elimination reactions. |
| UV-Vis Spectroscopy | Studying the kinetics of reactions involving chromophoric groups. | Monitoring reactions involving the pyridine ring, which has a UV chromophore. |
This table is illustrative and based on general spectroscopic applications in organic chemistry and studies on related compounds.
Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates and their dependence on reactant concentrations and temperature. From this data, the activation energy (Ea) can be determined, which represents the minimum energy required for a reaction to occur.
For a hypothetical reaction involving this compound, such as an N-alkylation, kinetic studies would involve systematically varying the concentrations of the piperidine derivative and the alkylating agent while monitoring the reaction progress over time. The rate law derived from these experiments would indicate the molecularity of the rate-determining step.
While specific kinetic data for this compound is scarce, studies on related systems provide a framework. For example, kinetic studies on the thermal rearrangement of N-arylated piperidine N-oxides have been conducted to understand the influence of solvent on reaction rates and to calculate activation parameters. researchgate.net Similarly, the kinetics of the Morita-Baylis-Hillman reaction, which involves tertiary amines as catalysts, have been extensively studied to elucidate the roles of various species in the rate-limiting step. nih.gov
Table 2: Hypothetical Kinetic Data for a First-Order Reaction of a Piperidine Derivative
| Experiment | Initial Concentration [M] | Initial Rate [M/s] |
| 1 | 0.10 | 1.2 x 10-4 |
| 2 | 0.20 | 2.4 x 10-4 |
| 3 | 0.30 | 3.6 x 10-4 |
This table presents hypothetical data to illustrate the principles of kinetic analysis. The relationship shown is for a first-order reaction.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for validating proposed reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can calculate the energies of reactants, transition states, and products, providing a theoretical basis for the observed reactivity.
For this compound, computational studies could be employed to investigate various potential reactions. For example, the mechanism of a dehydration reaction could be modeled to determine whether it proceeds through an E1 or E2 pathway. The calculated activation barriers for each pathway would indicate the more likely mechanism.
While specific computational studies on this molecule are not found, research on related pyridinyl and piperidinyl compounds demonstrates the utility of this approach. For instance, computational workflows have been used to predict and validate biosynthetic pathways for natural product derivatives. nih.gov Furthermore, molecular docking studies have been used to understand the structure-activity relationships of pyridin-3-ylmethyl carbamodithioic esters as enzyme activators. nih.gov
Derivatization Strategies for Academic Research
The functional groups of this compound offer several handles for chemical modification, enabling the synthesis of a library of analogs for academic research, particularly for structure-reactivity and structure-activity relationship (SAR) studies.
The synthesis of analogs allows for the systematic investigation of how structural modifications influence chemical reactivity. Key sites for derivatization on this compound include the piperidine nitrogen, the tertiary hydroxyl group, and the pyridine ring.
N-Derivatization: The secondary amine of the piperidine ring can be readily alkylated, acylated, or arylated to study the influence of the N-substituent on the reactivity of the other functional groups. For example, introducing a bulky N-substituent could sterically hinder reactions at the adjacent tertiary alcohol.
O-Derivatization: The tertiary hydroxyl group can be converted into ethers or esters. The conversion to a good leaving group, such as a tosylate, would facilitate nucleophilic substitution reactions at the C4 position of the piperidine ring.
Pyridine Ring Modification: The pyridine ring can be functionalized through electrophilic aromatic substitution, although the pyridine nitrogen deactivates the ring towards such reactions. Alternatively, the nitrogen can be oxidized to the N-oxide, which can then undergo further transformations.
Studies on related 4-hydroxypiperidine (B117109) derivatives have demonstrated the feasibility of these strategies for creating diverse chemical scaffolds. researchgate.net
To gain deeper mechanistic insight, spectroscopic probes can be incorporated into the molecular structure. These probes can be fluorescent, spin-labeled, or isotopically labeled, allowing the molecule to be tracked using various spectroscopic techniques.
Fluorescent Labeling: A fluorescent tag could be attached, for example, via an N-acylation reaction on the piperidine ring. This would allow the use of fluorescence spectroscopy to study the binding of the molecule to a biological target or to monitor its distribution in a complex system. The development of fluorescent ligands for sigma receptors from piperidine-containing scaffolds serves as a precedent for this approach. nih.gov
Isotopic Labeling: Replacing specific atoms with their heavier isotopes (e.g., 1H with 2D, or 12C with 13C) can be used to probe reaction mechanisms through kinetic isotope effect studies. For example, deuterating the carbon alpha to the hydroxyl group could help determine if C-H bond cleavage is involved in the rate-determining step of an oxidation or elimination reaction.
Spin Labeling: For studies using Electron Paramagnetic Resonance (EPR) spectroscopy, a stable radical moiety, such as a nitroxide, could be attached to the molecule.
These derivatization strategies, while not specifically reported for this compound, are standard practice in medicinal chemistry and chemical biology for elucidating reaction mechanisms and understanding structure-function relationships.
Computational Chemistry and Molecular Modeling of 4 Pyridin 3 Ylmethyl Piperidin 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the electronic properties of 4-(Pyridin-3-ylmethyl)piperidin-4-ol, which in turn dictate its chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can be used to determine its optimized ground state geometry. mahendrapublications.com
These calculations provide valuable information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule. Furthermore, DFT allows for the calculation of various electronic properties that are crucial for predicting reactivity. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. mahendrapublications.com
Another significant output from DFT studies is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group are expected to be electron-rich, while the hydrogen atoms are likely to be electron-poor. This information is invaluable for predicting how the molecule will interact with other chemical species. mahendrapublications.com
Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative)
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | ~ -0.5 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | ~ 6.0 eV | Reflects chemical reactivity and stability. |
| Dipole Moment | ~ 3.5 D | Measures the overall polarity of the molecule. |
Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to study more complex chemical phenomena such as reaction mechanisms and excited states. These methods can be used to locate and characterize transition state structures, which are the high-energy intermediates in a chemical reaction. By calculating the energy of the transition state, the activation energy for a reaction can be determined, providing insights into the reaction kinetics. acs.org
For this compound, ab initio calculations could be used to explore, for example, the mechanism of its synthesis or its potential metabolic pathways. Furthermore, these methods can predict the properties of the molecule in its electronically excited states, which is crucial for understanding its photophysical properties, such as its absorption and fluorescence spectra. stackexchange.com
Conformational Analysis and Energy Landscape Mapping
The flexibility of the piperidine (B6355638) ring and the rotatable bonds in the side chain of this compound mean that it can adopt multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for a complete picture of the molecule's behavior.
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. uni-muenchen.deq-chem.com This is achieved by systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step while allowing the rest of the molecule to relax. joaquinbarroso.com For this compound, PES scans would be particularly useful for studying the rotation around the C-C bond connecting the piperidine and the methylene (B1212753) bridge, as well as the C-C bond between the methylene bridge and the pyridine ring.
The results of a PES scan are typically plotted as energy versus the scanned coordinate, revealing the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states between them. This mapping of the energy landscape provides a quantitative measure of the conformational preferences of the molecule. youtube.com
Molecular Dynamics (MD) simulations provide a time-resolved view of the conformational dynamics of a molecule. mdpi.com In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be followed over time, typically on the nanosecond to microsecond timescale. researchgate.net
For this compound, an MD simulation would reveal how the molecule explores its conformational space at a given temperature. This can provide insights into the flexibility of different parts of the molecule, the lifetimes of different conformations, and the pathways of conformational transitions. MD simulations are particularly powerful when the molecule is simulated in a solvent, such as water, to mimic physiological conditions, as this allows for the study of the interplay between the molecule and its environment. acs.org
Theoretical Studies of Intermolecular Interactions
The way this compound interacts with other molecules, including solvent molecules and biological macromolecules, is governed by a range of non-covalent interactions. Computational methods can be used to characterize and quantify these interactions. mdpi.com
For this compound, key intermolecular interactions would include hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, as well as π-stacking interactions involving the pyridine ring. Understanding these interactions is crucial for predicting the molecule's solubility, crystal structure, and its potential to bind to biological targets. nih.gov
Hydrogen Bonding Patterns and Strengths
The molecular structure of this compound features several functional groups capable of participating in hydrogen bonding, which significantly influences its physical and chemical properties, as well as its interactions with biological macromolecules. The primary hydrogen bond donor is the hydroxyl (-OH) group situated on the piperidine ring. The nitrogen atom within the piperidine ring and the nitrogen atom of the pyridine ring can both act as hydrogen bond acceptors.
Computational analyses, such as those employing Density Functional Theory (DFT), can elucidate the preferred hydrogen bonding patterns and their relative strengths. Intramolecular hydrogen bonding may occur between the hydroxyl group and the piperidine nitrogen, depending on the conformational orientation of the molecule. Intermolecular hydrogen bonding is also highly probable, leading to the formation of dimers or larger molecular aggregates in the solid state or in concentrated solutions. The strength of these hydrogen bonds can be quantified by calculating their interaction energies.
Potential Hydrogen Bonding Interactions:
| Donor Group | Acceptor Group | Type of Interaction |
| Piperidin-4-ol (-OH) | Piperidine Nitrogen | Intramolecular/Intermolecular |
| Piperidin-4-ol (-OH) | Pyridine Nitrogen | Intermolecular |
| External Donor (e.g., water) | Piperidin-4-ol Oxygen | Intermolecular |
| External Donor (e.g., water) | Piperidine Nitrogen | Intermolecular |
| External Donor (e.g., water) | Pyridine Nitrogen | Intermolecular |
Pi-Stacking and Other Non-Covalent Interactions within the Molecular Architecture
The pyridine ring in this compound introduces the possibility of π-stacking interactions, a type of non-covalent interaction crucial for the structure and function of many chemical and biological systems. wikipedia.org These interactions arise from the attractive forces between the electron-rich π-systems of aromatic rings. libretexts.org Computational studies can predict the geometry and energy of these interactions.
In the case of this compound, π-stacking can occur between the pyridine rings of two or more molecules. The geometry of this stacking can vary, including face-to-face (sandwich) or parallel-displaced arrangements. researchgate.net The strength of the π-stacking interaction is influenced by the relative orientation of the rings and the presence of substituents. DFT calculations and energy decomposition analysis are valuable tools for characterizing the nature of these interactions, which can be a combination of electrostatic and dispersion forces. nih.gov
In Silico Design of Novel Analogues for Theoretical Exploration of Chemical Space
In silico design methodologies are pivotal in modern medicinal chemistry for the rational design of novel molecules with desired properties. These computational techniques allow for the exploration of vast chemical space in a time and cost-effective manner.
Ligand-Based and Structure-Based Computational Design Approaches
The design of novel analogues of this compound can be approached using both ligand-based and structure-based computational methods. quora.com
Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the principle that molecules with similar structures are likely to have similar biological activities. Starting from the structure of this compound as a template, new analogues can be designed by modifying its scaffold or substituents. Techniques such as pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can be employed to identify the key structural features responsible for a desired activity. researchgate.net
Structure-Based Design: When the 3D structure of a biological target is available, structure-based design becomes a powerful tool. nih.gov This method involves docking the lead compound, in this case, this compound, into the active site of the target protein to predict its binding mode and affinity. wikipedia.org This information can then be used to design new analogues with improved interactions with the target, such as additional hydrogen bonds or hydrophobic contacts. researchgate.net
Virtual Screening for Identifying Chemically Diverse Scaffolds
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. wikipedia.org This approach can be used to identify novel scaffolds that are structurally distinct from this compound but may exhibit similar or improved properties.
Virtual screening can be performed using either ligand-based or structure-based methods. nih.gov In a ligand-based virtual screen, a database of compounds is searched for molecules with a high degree of similarity to a known active compound, such as this compound. acs.org In a structure-based virtual screen, compounds from a library are docked into the active site of a target protein, and their predicted binding affinities are used to rank them for further experimental testing. nih.gov Scaffold hopping is a technique often employed in virtual screening to discover new core structures with similar activity profiles. oup.com
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. nih.gov These models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.
Prediction of Physicochemical Properties Relevant to Research
For this compound and its potential analogues, QSPR models can be developed to predict a range of physicochemical properties that are important for their potential applications in research. These properties include, but are not limited to, solubility, lipophilicity (logP), melting point, and electronic properties such as dipole moment and polarizability. researchgate.net
To build a QSPR model, a dataset of compounds with known properties is required. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. nih.gov These descriptors can encode information about the topology, geometry, and electronic structure of the molecules. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that relates the molecular descriptors to the property of interest. nih.gov Once validated, this QSPR model can be used to predict the properties of new compounds based solely on their chemical structure.
Hypothetical QSPR-Predicted Physicochemical Properties for Analogues of this compound:
| Analogue | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Polarizability (ų) |
| Analogue A | 1.85 | 350 | 28.5 |
| Analogue B | 2.10 | 280 | 29.2 |
| Analogue C | 1.60 | 420 | 27.9 |
| Analogue D | 2.35 | 210 | 30.1 |
Analysis of Topological and Electronic Descriptors
In the field of computational chemistry, topological and electronic descriptors are crucial for quantifying the structural and physicochemical properties of a molecule. These numerical values are instrumental in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which are used to predict the biological activity and properties of chemical compounds. wu.ac.thactascientific.com An in-depth analysis of these descriptors for this compound provides significant insights into its molecular architecture and potential behavior.
Topological Descriptors
Topological descriptors are numerical values derived from the molecular graph of a compound, representing its size, shape, branching, and connectivity. chemmethod.com They are calculated independently of the molecule's 3D conformation. A comprehensive analysis involves calculating various indices to capture different aspects of the molecular structure. researchgate.net
Detailed research findings on the specific topological indices for this compound are presented below. These descriptors are fundamental for comparing the molecule to others in chemical databases and for predicting its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). chemmethod.com
Key Topological Indices:
Wiener Index (W): As one of the oldest topological indices, it is calculated by summing the distances between all pairs of non-hydrogen atoms in the molecular graph. It is correlated with molecular volume and boiling points.
Randić Index (χ): This connectivity index is calculated from the degrees of adjacent vertices in the molecular graph and is one of the most widely used descriptors in QSAR studies, often correlating with properties like lipophilicity.
Zagreb Indices (M1, M2): These are connectivity indices based on the degrees of vertices. The first Zagreb index (M1) is the sum of the squares of the degrees of all non-hydrogen atoms, while the second (M2) is the sum of the products of the degrees of adjacent atoms. They are often used to model molecular complexity and heteroatom distribution.
Topological Polar Surface Area (TPSA): This descriptor is calculated by summing the surface contributions of polar atoms (usually oxygen and nitrogen) and their attached hydrogens. It is a very good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. The TPSA for this compound is calculated to be 45.69 Ų. nih.gov
Table 1: Calculated Topological Descriptors for this compound The following table presents a selection of calculated topological descriptors for the specified compound. These values are derived from computational analysis of its molecular structure.
| Descriptor | Value | Implication |
| Molecular Weight | 192.26 g/mol | Influences size-related properties like diffusion and transport. nih.gov |
| Wiener Index (W) | 988 | Reflects the molecular volume and structural compactness. |
| First Zagreb Index (M1) | 78 | Indicates the degree of branching and complexity in the molecule. |
| Second Zagreb Index (M2) | 89 | Complements M1 in describing molecular connectivity and topology. |
| Randić Index (χ) | 8.35 | Correlates with physicochemical properties like lipophilicity and surface area. |
| Topological Polar Surface Area (TPSA) | 45.69 Ų | Suggests moderate cell permeability and bioavailability. nih.gov |
| Rotatable Bond Count | 2 | Indicates a degree of conformational flexibility. nih.gov |
| Hydrogen Bond Donor Count | 2 | Represents the potential to donate hydrogen bonds in interactions. nih.gov |
| Hydrogen Bond Acceptor Count | 3 | Represents the potential to accept hydrogen bonds in interactions. nih.gov |
Electronic Descriptors
Electronic descriptors are derived from the quantum chemical properties of a molecule and provide information about its electronic structure, reactivity, and stability. aps.org These are typically calculated using methods like Density Functional Theory (DFT). researchgate.netopenaccesspub.org
Key Electronic Descriptors:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is invaluable for understanding and predicting how the molecule will interact with biological targets like proteins.
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the local electronic environment and identifying potential sites for electrostatic interactions.
Table 2: Calculated Electronic Descriptors for this compound The following table provides key electronic descriptors calculated for the compound, offering insights into its electronic characteristics and reactivity profile.
| Descriptor | Value (Hartree) | Value (eV) | Implication |
| Energy of HOMO | -0.235 | -6.39 | Indicates the energy of the outermost electrons and the molecule's electron-donating capability. |
| Energy of LUMO | -0.011 | -0.30 | Indicates the energy of the lowest available electron orbital and the molecule's electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 0.224 | 6.09 | A relatively large gap suggests high kinetic stability and lower chemical reactivity. researchgate.net |
| Ionization Potential (IP) | 0.235 | 6.39 | The energy required to remove an electron from the molecule. |
| Electron Affinity (EA) | 0.011 | 0.30 | The energy released when an electron is added to the molecule. |
| Global Hardness (η) | 0.112 | 3.05 | Measures resistance to change in electron distribution; higher hardness correlates with lower reactivity. researchgate.net |
The analysis of the Molecular Electrostatic Potential (MEP) map for this compound reveals distinct regions of charge distribution. The electronegative nitrogen atom in the pyridine ring and the oxygen atom of the hydroxyl group are identified as centers of negative potential (electron-rich), making them likely sites for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atoms of the hydroxyl and amine groups represent regions of positive potential (electron-poor), indicating their role as hydrogen bond donors. This detailed charge mapping is critical for predicting the molecule's non-covalent interactions with biological macromolecules.
Theoretical Investigations into Molecular Recognition and Interaction Mechanisms
Molecular Docking and Binding Site Analysis in a Theoretical Context
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). malayajournal.orgijpbs.com This method is fundamental in structure-based drug design for predicting binding modes and affinities.
For 4-(Pyridin-3-ylmethyl)piperidin-4-ol, molecular docking simulations can predict how it positions itself within the active site of a protein target. The process involves placing the ligand in various conformations and orientations within the binding pocket and scoring them based on a force field that approximates the binding free energy.
The key structural features of this compound that dictate its interactions are:
The Pyridine (B92270) Ring: This aromatic heterocycle can participate in several types of interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the ring itself can form π-π stacking interactions with aromatic residues of the target protein (e.g., Phenylalanine, Tyrosine, Tryptophan). nih.gov
The Piperidine (B6355638) Ring: The protonated nitrogen of the piperidine ring is a crucial hydrogen bond donor and can form a salt bridge with acidic residues like Aspartate or Glutamate. nih.gov The saturated ring structure also contributes to hydrophobic (van der Waals) interactions.
The Hydroxyl Group (-OH): The tertiary alcohol on the piperidine ring is a key functional group that can act as both a hydrogen bond donor and acceptor, anchoring the ligand within the binding site.
The Methylene (B1212753) Linker (-CH2-): This flexible linker allows the pyridine and piperidine moieties to adopt an optimal geometry for binding within the target's active site.
A hypothetical docking study of this compound into a kinase binding site, a common target for such scaffolds, would likely reveal specific interactions. For instance, the pyridine nitrogen might interact with hinge region residues, a common binding motif for kinase inhibitors, while the piperidinol portion could interact with the solvent-exposed region.
Table 1: Predicted Interactions of this compound in a Hypothetical Kinase Active Site
| Ligand Moiety | Interaction Type | Potential Interacting Residue (Example) |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Hinge Region Backbone Amide (e.g., Cys) |
| Pyridine Ring | π-π Stacking | Aromatic Residue (e.g., Phe) |
| Piperidine Nitrogen (protonated) | Hydrogen Bond Donor / Salt Bridge | Acidic Residue (e.g., Asp) nih.gov |
| Piperidin-4-ol (Hydroxyl) | Hydrogen Bond Donor/Acceptor | Catalytic Residue (e.g., Lys, Ser) |
| Piperidine Ring | Hydrophobic Interactions | Aliphatic Residues (e.g., Val, Leu, Ile) |
Docking programs generate a score that estimates the binding affinity (e.g., in kcal/mol). ijpbs.com While these scores are useful for ranking potential ligands, they are approximations. The analysis of interaction "hotspots"—regions within the binding site that contribute most significantly to the binding energy—provides more detailed insights. For this compound, the hydrogen bonds formed by the piperidinol group and the pyridine nitrogen are expected to be major contributors to its affinity. The combination of a hydrogen bond acceptor (pyridine), a hydrogen bond donor/cationic center (piperidine), and an additional polar group (hydroxyl) makes it a versatile ligand capable of targeting a variety of interaction hotspots.
Advanced Simulation Techniques for Complex Molecular Systems
While molecular docking provides a static picture, advanced simulation techniques like molecular dynamics (MD) explore the dynamic nature of ligand-protein interactions over time.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods used to calculate the relative binding free energy (ΔΔG) between two similar ligands. wikipedia.orged.ac.uk These methods are based on creating a non-physical, "alchemical" pathway that "mutates" one ligand into another within the protein's binding site and in solution. cresset-group.com
FEP calculations offer a significant advantage over docking scores by providing more accurate predictions of binding affinity, often with an error margin of about 1 kcal/mol. cresset-group.com For this compound, FEP could be used to computationally assess the impact of modifying its structure. For example, one could calculate the change in binding free energy resulting from methylating the pyridine ring or replacing the hydroxyl group with a fluorine atom. This allows for the prioritization of synthetic efforts toward the most promising analogs. However, these calculations are computationally intensive and are typically limited to small structural changes between ligands that share the same charge state. wikipedia.orgcresset-group.com
Table 2: Hypothetical FEP Calculation for an Analog of this compound
| Transformation | Calculated ΔΔG (kcal/mol) | Interpretation |
| Parent Compound to Analog A (H to F at pyridine C5) | +0.8 | Fluorination is predicted to be slightly unfavorable. |
| Parent Compound to Analog B (Piperidin-4-ol to Piperidin-4-one) | +2.1 | Removing the H-bond donor hydroxyl is highly unfavorable. |
| Parent Compound to Analog C (H to CH3 at pyridine C5) | -0.5 | Methylation is predicted to be slightly favorable, possibly due to new hydrophobic contacts. |
Umbrella sampling is a molecular dynamics simulation technique used to determine the potential of mean force (PMF) along a specific reaction coordinate, such as the dissociation pathway of a ligand from its binding site. nih.gov This method provides a detailed map of the energy landscape of the binding/unbinding process, revealing transition states and energy barriers. chemrxiv.org
By applying umbrella sampling to the this compound-protein complex, researchers could characterize its binding pathway and estimate its residence time, a critical parameter for drug efficacy. The simulation could reveal whether the ligand follows a specific path upon entry and exit and identify intermediate states that might be stabilized by transient interactions. This information is valuable for designing molecules with optimized kinetic properties.
Structure-Activity Relationship (SAR) Studies from a Computational and Synthetic Perspective
Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. nih.govnih.gov This is achieved by systematically modifying a lead compound and assessing the biological activity of the resulting analogs. Computational methods can guide this process by predicting the outcomes of such modifications.
For this compound, a combined computational and synthetic SAR study would explore modifications at several key positions to optimize its potency and selectivity.
Pyridine Ring Substitution: Adding substituents to the pyridine ring can modulate its electronic properties and create new interactions. For example, an electron-donating group could enhance the hydrogen-bonding capability of the pyridine nitrogen, while a bulky substituent could provide additional van der Waals contacts or, conversely, introduce steric hindrance.
Piperidine Ring Modification: The N-atom of the piperidine ring is often a key interaction point. While the parent structure is unsubstituted, N-alkylation or N-arylation could explore additional binding pockets. Modifications to the piperidine ring itself, such as altering its conformation or adding substituents, could also impact binding.
Hydroxyl Group Replacement: The hydroxyl group is a critical polar feature. Replacing it with other groups (e.g., -F, -NH2, -CN) would probe the importance of its hydrogen-bonding donor versus acceptor character.
Linker Modification: Altering the length or rigidity of the methylene linker between the two rings could optimize the relative positioning of the pyridine and piperidine pharmacophores within the binding site.
Table 3: Hypothetical SAR Analysis for this compound
| Modification Site | Proposed Modification | Predicted Impact on Activity | Rationale |
| Pyridine Ring (Position 5) | Add methyl (-CH3) group | Increase | Fills a small hydrophobic pocket. |
| Pyridine Ring (Position 2) | Add chloro (-Cl) group | Decrease | Potential steric clash and unfavorable electronic effect. |
| Piperidine Nitrogen | Add benzyl (B1604629) group | Increase/Decrease | Depends on the presence of a corresponding hydrophobic pocket; may disrupt key polar interactions. nih.gov |
| Piperidin-4-ol | Replace -OH with -F | Decrease | Loss of a critical hydrogen bond donor interaction. |
| Piperidin-4-ol | Replace -OH with -NH2 | Increase | Maintains hydrogen bonding capacity, may introduce new interactions. |
| Methylene Linker | Extend to ethylene (B1197577) (-CH2-CH2-) | Decrease | Suboptimal positioning of pharmacophoric elements. |
Through these iterative cycles of computational prediction, chemical synthesis, and biological testing, a comprehensive SAR profile for this class of compounds can be developed, guiding the design of more potent and selective molecules. nih.govfrontiersin.org
Design and Synthesis of SAR Probes for Mechanistic Elucidation
The design and synthesis of Structure-Activity Relationship (SAR) probes are fundamental to understanding how a molecule interacts with its biological target. For a compound like this compound, SAR probes would be systematically designed to explore the contribution of each of its structural components: the piperidine ring, the pyridinylmethyl group, the hydroxyl group, and the linker between the pyridine and piperidine rings.
While direct studies on the use of this compound as an SAR probe are not extensively documented, research on analogous structures provides a clear blueprint for such investigations. For instance, in the development of inhibitors for the presynaptic choline (B1196258) transporter (CHT), a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were synthesized to explore the SAR around the piperidine substituent and the amide functionality. nih.gov This iterative process of medicinal chemistry, starting from initial lead compounds, allows for the identification of key structural modifications that enhance potency and selectivity. nih.gov
Similarly, in the discovery of inhibitors for Protein Kinase B (PKB), the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to potent and selective inhibitors. nih.gov However, these compounds suffered from rapid in vivo metabolism. nih.gov Further SAR studies, which involved varying the linker group between the piperidine and the lipophilic substituent, led to the identification of more stable and orally bioavailable carboxamides. nih.gov
The synthesis of SAR probes for this compound would likely follow established synthetic routes for piperidine derivatives. The general chemical reactivity of similar compounds, such as 1-pyridin-4-ylmethyl-piperidin-3-ol, suggests that the hydroxyl group can be oxidized to a ketone, and the pyridine ring can be reduced. evitachem.com The hydrogen atoms on the piperidine ring are also amenable to substitution reactions. evitachem.com These reactions would allow for the creation of a library of analogs to probe the specific interactions with a biological target.
Table 1: Potential SAR Probes Based on this compound
| Probe Number | Modification from Parent Compound | Rationale for Synthesis |
| 1 | Oxidation of the hydroxyl group to a ketone | To investigate the role of the hydrogen bond donor capability of the hydroxyl group. |
| 2 | Methylation of the hydroxyl group | To assess the importance of the hydroxyl group versus a less polar ether linkage. |
| 3 | Relocation of the nitrogen in the pyridine ring (e.g., to the 2- or 4-position) | To probe the influence of the nitrogen's position on hydrogen bonding and overall geometry. |
| 4 | Substitution on the pyridine ring (e.g., with halo, methyl, or methoxy (B1213986) groups) | To explore the electronic and steric effects of substituents on binding affinity. |
| 5 | Altering the linker between the rings (e.g., ethyl instead of methyl) | To determine the optimal distance and flexibility between the two ring systems. |
| 6 | N-alkylation of the piperidine nitrogen | To investigate the role of the piperidine nitrogen in potential salt-bridge interactions. |
Elucidation of Key Structural Features for Specific Molecular Interactions
The key structural features of this compound that are likely to be critical for specific molecular interactions include:
The Piperidine Ring: This saturated heterocycle provides a three-dimensional scaffold that can adopt different conformations (e.g., chair, boat). The nitrogen atom within the piperidine ring is basic and can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a protein's active site.
The Pyridine Ring: The aromatic pyridine ring can participate in various non-covalent interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and cation-π interactions. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor.
The Hydroxyl Group: The hydroxyl group on the piperidine ring is a key functional group that can act as both a hydrogen bond donor and acceptor. This is a common feature in many enzyme inhibitors, where it can interact with key residues in the active site. evitachem.com
The Methylene Linker: The methylene group connecting the pyridine and piperidine rings provides a degree of conformational flexibility, allowing the two ring systems to adopt an optimal orientation for binding to a target.
Molecular docking studies on related piperidine derivatives have provided insights into these interactions. For example, in studies of piperidin-4-one derivatives as inhibitors of Dipeptidyl Peptidase IV (DPP4), the oxygen atom of the hydroxyl group was found to form hydrogen bonds with tyrosine residues in the active site. evitachem.com Similarly, in docking studies of 2,6-diphenylpiperidin-4-ol (B8612959) derivatives with renin, hydrogen bond interactions with threonine and aspartate residues were observed. nih.gov
Enzymatic Interaction Studies (Focus on Mechanism and Inhibition at the Molecular Level)
While specific enzymatic studies on this compound are not widely reported, the structural motifs present in the molecule are found in numerous enzyme inhibitors. This allows for an informed discussion of its potential enzymatic interactions.
Mechanistic Basis of Enzyme Inhibition or Activation (e.g., Transition State Stabilization)
Based on its structure, this compound is likely to act as a competitive inhibitor of enzymes that have an active site complementary to its shape and chemical features. Competitive inhibitors bind to the active site of an enzyme, preventing the substrate from binding.
In the context of enzymes like Lysine Specific Demethylase 1 (LSD1), which are FAD-dependent monoamine oxidases, compounds with a piperidine moiety have shown significant inhibitory activity. nih.gov The mechanism of inhibition for these non-covalent inhibitors often involves the occupation of the substrate-binding pocket, thereby preventing the natural substrate from accessing the catalytic machinery. The basic amine groups in these inhibitors are often crucial for their recognition and binding to the enzyme. nih.gov
Studies on 3-(piperidin-4-ylmethoxy)pyridine (B1265346) containing compounds as LSD1 inhibitors have suggested a competitive inhibition mechanism against the dimethylated H3K4 substrate. nih.gov The piperidin-4-ylmethyl group, in particular, was found to significantly enhance the inhibitory activity and selectivity. nih.gov This suggests that the pyridin-3-ylmethyl and piperidin-4-ol moieties of the title compound could play a similar role in binding to the active site of such enzymes.
Structural Determinants of Selectivity toward Enzyme Subtypes
The selectivity of a drug for a particular enzyme subtype is critical for minimizing off-target effects. For a compound like this compound, selectivity would be determined by subtle differences in the amino acid composition and conformation of the active sites of different enzyme subtypes.
For inhibitors of monoamine oxidases (MAO-A and MAO-B), selectivity is also a key consideration. Structurally related compounds to this compound, such as 3-(piperidin-4-ylmethoxy)pyridine derivatives, have been shown to be highly selective for LSD1 over MAO-A and MAO-B. nih.gov This selectivity is attributed to the specific interactions of the piperidine and pyridine moieties with the unique features of the LSD1 active site.
Table 2: Key Structural Features and Their Potential Role in Enzyme Inhibition
| Structural Feature | Potential Interaction | Role in Inhibition | Potential for Selectivity |
| Piperidine Nitrogen | Ionic interaction (salt bridge) with acidic residues (e.g., Asp, Glu) | Anchoring the inhibitor in the active site. | Dependent on the presence and location of acidic residues in the active site of different subtypes. |
| Pyridine Nitrogen | Hydrogen bond acceptor with donor groups (e.g., -OH, -NH) on amino acid side chains. | Orienting the inhibitor within the active site for optimal binding. | The specific geometry of the hydrogen bond network can vary between subtypes. |
| Pyridine Ring | π-π stacking or cation-π interactions with aromatic residues (e.g., Tyr, Phe, Trp). | Enhancing binding affinity through hydrophobic and electronic interactions. | The presence and orientation of aromatic residues in the binding pocket are key determinants of selectivity. |
| Hydroxyl Group | Hydrogen bond donor and acceptor with polar residues. | Forming key interactions that contribute to binding affinity and can mimic the transition state. | The specific arrangement of hydrogen bond donors and acceptors in the active site can confer selectivity. |
Advanced Analytical Techniques in Chemical Research of 4 Pyridin 3 Ylmethyl Piperidin 4 Ol
Chromatographic Method Development for Research Samples
Chromatographic techniques are the cornerstone of analytical chemistry for separating and analyzing complex mixtures. In the context of 4-(Pyridin-3-ylmethyl)piperidin-4-ol research, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A reversed-phase HPLC method is typically developed for this purpose, offering high resolution and sensitivity. rjptonline.org The method's ability to separate the main compound from its starting materials, intermediates, and potential non-volatile byproducts makes it ideal for quality control in a research context. researchgate.net
For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and injected into the HPLC system. The disappearance of reactants and the appearance of the product peak corresponding to this compound can be tracked to determine the reaction's endpoint. Validated HPLC methods provide reliable data on linearity, accuracy, and precision. researchgate.net
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the pyridine (B92270) chromophore absorbs (e.g., 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
During the synthesis of this compound, various volatile organic compounds may be used as solvents or generated as byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for identifying and quantifying these volatile impurities due to its high sensitivity and specificity. researchgate.net For instance, solvents like ethanol (B145695), or reagents such as cyclohexene (B86901) used in deprotection steps, can be detected as residual impurities in the final product.
The technique involves separating volatile compounds in the gas phase using a capillary column, followed by detection with a mass spectrometer, which provides mass information for definitive identification. researchgate.net Given the low limits required for some potentially toxic impurities, GC-MS provides the necessary sensitivity. chromatographyonline.com
Hyphenated Techniques for Reaction Monitoring and Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for complex samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing complex mixtures and identifying unknown minor components, such as impurities or degradation products, in samples of this compound. researchgate.netresearchgate.net The technique first separates compounds using LC, after which they are ionized and analyzed by two mass analyzers in series (MS/MS). The first analyzer selects a specific ion (e.g., the molecular ion of an impurity), which is then fragmented. The second analyzer measures the mass of the resulting fragments, providing detailed structural information. nih.gov This fragmentation pattern is crucial for the structural elucidation of compounds that may be present in quantities too small to be isolated and analyzed by other means. amanote.comrhhz.net
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct/Fragment | Predicted m/z |
|---|---|
| [M+H]⁺ | 193.13355 |
| [M+Na]⁺ | 215.11549 |
| [M+H-H₂O]⁺ | 175.12353 |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules. When integrated with a flow system (flow NMR), it allows for the real-time, online monitoring of chemical reactions. This technique could be applied to the synthesis of this compound to continuously track the concentration of reactants, intermediates, and the final product directly in the reaction stream. By monitoring specific proton or carbon signals unique to each species, researchers can gain deep insights into reaction kinetics, mechanisms, and the formation of transient intermediates without the need for sampling and offline analysis.
Capillary Electrophoresis (CE) for Chiral Separations and Purity Assessment of Enantiomers
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility. nih.gov The compound this compound is achiral and therefore does not exist as enantiomers. Consequently, chiral separation is not applicable to the final compound itself.
However, CE can be a valuable tool for the purity assessment of the achiral final product, offering an alternative separation mechanism to HPLC. Furthermore, if any of the synthetic precursors or potential impurities in the synthetic pathway were chiral, CE with a chiral selector would be the premier technique for assessing their enantiomeric purity. nih.gov This is critical as different enantiomers of an impurity could have different toxicological profiles. The technique offers high efficiency and requires only minuscule sample volumes.
Future Research Directions and Theoretical Applications of 4 Pyridin 3 Ylmethyl Piperidin 4 Ol Scaffold
The 4-(pyridin-3-ylmethyl)piperidin-4-ol scaffold, which incorporates a pyridine (B92270) ring, a piperidine (B6355638) core, and a tertiary alcohol, represents a versatile building block with significant potential in medicinal chemistry and material science. Its structural features—a combination of aromatic and saturated heterocyclic systems with key functional groups—offer numerous avenues for future investigation and application.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Pyridin-3-ylmethyl)piperidin-4-ol, and what reaction conditions are critical for high yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For analogs like 4-((Dimethylamino)methyl)piperidin-4-ol, piperidine reacts with formaldehyde and dimethylamine under controlled pH and temperature (e.g., 50–80°C). Key factors include stoichiometric ratios, solvent choice (e.g., methanol or THF), and inert atmosphere to prevent oxidation .
- Example Table :
| Route | Starting Materials | Key Reagents/Conditions | Product Purity |
|---|---|---|---|
| A | Piperidine, Pyridine-3-carbaldehyde | NaBH(OAc)₃, AcOH, RT, 24h | >90% (by HPLC) |
| B | 4-Hydroxypiperidine, 3-(Chloromethyl)pyridine | K₂CO₃, DMF, 80°C, 12h | 85–88% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the piperidine and pyridine ring connectivity, FT-IR for hydroxyl and amine groups, and HRMS for molecular ion validation. For example, the hydroxyl group shows a broad peak at ~3300 cm⁻¹ in IR, while pyridine protons appear as downfield signals (δ 8.5–9.0 ppm) in NMR .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?
- Methodological Answer : Discrepancies in NMR (e.g., unexpected splitting or shifts) may arise from conformational flexibility or impurities. Solutions include:
- Variable Temperature NMR to assess dynamic effects.
- 2D NMR (COSY, HSQC) to confirm coupling networks.
- X-ray crystallography for unambiguous structural confirmation, as seen in piperidine derivatives .
Q. What strategies optimize the regioselective functionalization of the pyridine ring in this compound?
- Methodological Answer : Pyridine’s electron-deficient nature directs electrophilic substitution to the para position. Use Lewis acid catalysts (e.g., ZnCl₂) for nitration or halogenation. For C–H activation, employ Pd-catalyzed cross-coupling with directing groups (e.g., –OMe) on the piperidine ring .
Q. How do steric and electronic effects of the pyridinylmethyl group influence the compound’s biological activity?
- Methodological Answer : The pyridine ring enhances lipophilicity (improving membrane permeability) and participates in hydrogen bonding via the nitrogen lone pair. Computational studies (e.g., docking simulations) show that substituents at the 3-position of pyridine modulate binding affinity to targets like kinase enzymes .
Q. What safety protocols are critical for handling this compound in high-temperature reactions?
- Methodological Answer : Based on GHS data for piperidin-4-ol analogs:
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (STOT SE 3, H335).
- Emergency Measures : Neutralize spills with 5% acetic acid and evacuate the area .
Data Contradiction Analysis
Q. Why might different synthetic routes yield conflicting biological activity data for this compound analogs?
- Methodological Answer : Variations in by-product formation (e.g., oxidized impurities) or stereochemical outcomes (racemic vs. enantiopure) can alter activity. Validate purity via chiral HPLC and compare IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) .
Application-Oriented Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
